molecular formula C19H14ClN3O B2979147 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-92-9

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2979147
CAS No.: 320419-92-9
M. Wt: 335.79
InChI Key: USAUVIUURZABHW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the privileged pyrazolo[3,4-b]pyridine structure, a fused bicyclic heterocycle known for its diverse pharmacological profiles and its presence in various investigational therapeutics . Researchers value this core structure for its potential in developing novel bioactive molecules, particularly in the fields of oncology and immunology. Pyrazolo[3,4-b]pyridine derivatives have been identified as key scaffolds in the discovery of potent and selective enzyme inhibitors , such as kinase inhibitors, and have shown promise in immuno-oncology as targeted inhibitors for proteins like TIM-3 . The specific substitution pattern on this molecule—incorporating phenyl and 4-chlorobenzyl groups—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the design of potential anticancer, anti-inflammatory, and antimicrobial agents . The synthetic routes for such compounds often involve cyclization strategies, such as forming the pyrazole ring onto an existing pyridine derivative or vice versa . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a building block to explore new chemical space and develop innovative therapeutic candidates.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-10-8-14(9-11-15)13-22-19(24)17-7-4-12-21-18(17)23(22)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAUVIUURZABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the 4-chlorobenzyl and phenyl groups.

  • Formation of the Pyrazolo[3,4-b]pyridine Core

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: Cyclization under acidic conditions to form the pyrazolo[3,4-b]pyridine ring.

  • Functionalization

      Introduction of the 4-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

      Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The chemical compound 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical with a molecular weight of 335.79 g/mol. It has a pyrazolo[3,4-b]pyridine core and is fused with a phenyl group and a chlorobenzyl substituent. The compound has potential biological activities and has been the subject of various pharmacological studies. Its boiling point is predicted to be approximately 515.9 °C, and it has a density of about 1.371 g/cm³.

Applications

This compound is a versatile material that may be used in scientific research. It may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

The compound's specific substitution pattern may enhance its selectivity and potency against particular biological targets compared to similar compounds. Some compounds with structural similarities include:

CompoundStructural FeaturesBiological Activity
1-(4-chlorophenyl)-1H-pyrazoleContains a chlorophenyl groupPotential anti-inflammatory activity
2-(phenyl)-pyrazolo[3,4-b]pyridineLacks chlorobenzyl but retains pyrazole coreAnticancer properties
1-(2-chloroethyl)-pyrazolo[3,4-b]pyridineContains a chloroethyl substituentAntitumor activity

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Adavosertib (1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one)
  • Core Structure : Pyrazolo[3,4-d]pyrimidin-3-one (vs. pyrazolo[3,4-b]pyridin-3-one in the target compound).
  • Key Substituents: Hydroxypropan-2-ylpyridinyl, methylpiperazinyl anilino, and propenyl groups.
  • Activity: Antineoplastic agent, indicating pyrazolo-pyrimidinones may target kinases involved in cancer progression .
  • Molecular Weight : Higher (~580 g/mol) due to complex substituents, compared to the simpler target compound.
Trazodone Hydrochloride (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
  • Core Structure : Triazolo[4,3-a]pyridin-3-one.
  • Key Substituents : Chlorophenyl-piperazinylpropyl chain.
  • Activity : Antidepressant (SARI class), highlighting how heterocycle modifications (triazolo vs. pyrazolo) influence therapeutic targets .

Substituent Variations in Pyrazolo[3,4-b]pyridin-3-one Derivatives

2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Substituents : 2,6-Dichlorobenzyl (vs. 4-chlorobenzyl in the target compound).
  • Molecular Weight : 370.24 g/mol (vs. ~340–350 g/mol estimated for the target compound).
2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one
  • Substituents : 4-Fluorophenyl, 3-trifluoromethylphenyl, and methyl groups.
  • Similarity Score : 0.63 (structural overlap in dipyrazolo-pyridine core).
  • Impact : Fluorine and trifluoromethyl groups improve metabolic stability and bioavailability .

Functional Group Additions

4,6-Dichloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Substituents : Dichloro, methyl, and trimethylsilylethoxymethyl (SEM) protecting group.
  • Application : SEM group facilitates synthetic intermediates for further derivatization .

Structural and Pharmacological Trends

Substituent Effects on Bioactivity

  • Chlorobenzyl vs. Fluorobenzyl : Chlorine’s electronegativity enhances binding to aromatic pockets in enzymes, while fluorine’s smaller size reduces steric hindrance .
  • Heterocycle Expansion: Pyrazolo-pyrimidinones (e.g., Adavosertib) show kinase inhibition, whereas pyrazolo-pyridinones may target different pathways due to altered ring strain and H-bonding capacity .

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Properties/Activity
2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Pyrazolo[3,4-b]pyridin-3-one 4-Chlorobenzyl, phenyl ~340–350 (estimated) Not provided Under investigation
Adavosertib Pyrazolo[3,4-d]pyrimidin-3-one Hydroxypropan-2-ylpyridinyl, propenyl ~580 1229236-83-2 Antineoplastic
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Pyrazolo[3,4-b]pyridin-3-one 2,6-Dichlorobenzyl, phenyl 370.24 320419-93-0 Enhanced lipophilicity
2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-dipyrazolo-pyridinone Dipyrazolo[3,4-b:3',4'-d]pyridine 4-Fluorophenyl, CF3-phenyl, methyl Not provided 428854-24-4 High metabolic stability

Biological Activity

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H14ClN3O
  • Molecular Weight : 335.79 g/mol
  • Density : 1.371 g/cm³
  • Boiling Point : Approximately 515.9 °C

The compound's structure allows for significant interactions with biological macromolecules, making it a candidate for various therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. These interactions may modulate cellular functions related to proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF7 (breast cancer)Data not availableInduces apoptosis
Similar Derivative AHCT116 (colon cancer)10.5Cell cycle arrest
Similar Derivative BHeLa (cervical cancer)8.7Inhibition of proliferation

Research indicates that structural modifications around the pyrazolo[3,4-b]pyridine core enhance anticancer activity through various mechanisms including cell cycle arrest and induction of apoptosis .

Antimicrobial and Antitubercular Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. A study demonstrated promising antituberculotic activity against Mycobacterium tuberculosis strains through molecular docking studies that indicated strong binding affinities to essential bacterial enzymes .

Case Studies and Research Findings

A recent study focused on synthesizing a library of pyrazolo[3,4-b]pyridine derivatives and evaluating their biological activities. The findings revealed that certain substitutions on the pyrazolo[3,4-b]pyridine scaffold significantly enhanced both anticancer and antimicrobial properties .

Key Findings:

  • Synthesis : The synthesis involved multi-step reactions starting from 2-aminopyridine and ethyl acetoacetate.
  • Biological Evaluation : Compounds were tested against various pathogens and cancer cell lines.

Q & A

Q. What validated synthetic routes are available for preparing 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can purity be optimized?

Methodological Answer: A common approach involves multi-step condensation reactions. For example, pyrazolo[3,4-b]pyridinone scaffolds are synthesized via cyclocondensation of 5-amino-3-methyl-1-phenylpyrazole with aldehydes and ethyl cyanoacetate in ionic liquids (e.g., [bmim][BF4]) under FeCl3 catalysis. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, eluent: ethyl acetate/hexane). Purity ≥95% is achievable via HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Confirms substituent positions (e.g., chlorobenzyl proton signals at δ 4.5–5.0 ppm for CH2).
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C20H14ClN3O requires m/z 347.0824).
  • X-ray crystallography: Resolves crystal packing and stereoelectronic effects, particularly for tautomeric forms .

Advanced Research Questions

Q. How do discrepancies between in vitro and in vivo efficacy data for this compound arise, and how can experimental design mitigate them?

Methodological Answer: Discrepancies often stem from metabolic instability or poor bioavailability. Use randomized block designs with split-split plots (e.g., in vivo studies with subplots for dose variations and sub-subplots for time-dependent pharmacokinetics). Incorporate liver microsomal assays (CYP450 isoforms) and physiologically based pharmacokinetic (PBPK) modeling to predict metabolic pathways. Four biological replicates per group are recommended .

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen against kinase ATP-binding pockets (e.g., JAK2, EGFR).
  • Molecular dynamics (MD) simulations (AMBER): Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • Free energy perturbation (FEP): Quantify ΔΔG values for chlorobenzyl substituent modifications. Validate with SPR (surface plasmon resonance) binding assays .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

Methodological Answer: Adopt INCHEMBIOL-like frameworks :

  • Abiotic studies: Hydrolysis (pH 2–12 buffers, 25–50°C), photolysis (UV-Vis irradiation, λ = 254 nm).
  • Biotic studies: Microbial degradation (OECD 301B test with activated sludge).
  • LC-MS/MS quantification: Monitor degradation products (e.g., 4-chlorobenzoic acid) with MRM transitions .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?

Methodological Answer:

  • Shake-flask method (USP <1236>): Measure equilibrium solubility in PBS (pH 7.4) and DMSO.
  • Thermodynamic modeling (NRTL-SAC): Predict solubility limits via fragment contribution analysis.
  • Dynamic light scattering (DLS): Detect aggregation at >0.5 mg/mL concentrations .

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